molecular formula C13H14N4O3 B054195 3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile CAS No. 122648-74-2

3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile

Cat. No.: B054195
CAS No.: 122648-74-2
M. Wt: 274.28 g/mol
InChI Key: KUMCXTMKBWPBOF-UHFFFAOYSA-N
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Description

3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile is a nitrile-containing piperazine derivative characterized by a 4-nitrophenyl substituent on the piperazine ring and a β-keto-nitrile moiety. Its synthesis likely involves nucleophilic substitution, where a piperazine intermediate reacts with a β-keto-nitrile precursor, as inferred from analogous reactions in pyrazole synthesis (e.g., formation of 3-(4-nitrophenyl)-3-oxopropanenitrile via sodium cyanide and bromoethanone intermediates) .

Properties

IUPAC Name

3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c14-6-5-13(18)16-9-7-15(8-10-16)11-1-3-12(4-2-11)17(19)20/h1-4H,5,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMCXTMKBWPBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397223
Record name 3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122648-74-2
Record name 3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Haloethyl-Nitroaniline Derivatives

A foundational method for constructing the piperazine scaffold derives from the cyclocondensation of N,N-bis(2-haloethyl)-4-N-methyl-p-nitroaniline with p-methoxyaniline under alkaline conditions. For instance, N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline reacts with p-methoxyaniline in dimethylformamide (DMF) at 100°C for 24 hours, yielding 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine with an 87% yield. Demethylation using hydrobromic acid subsequently produces 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine, a key intermediate.

Key Reaction Parameters:

  • Solvents : DMF, toluene, or diglyme.

  • Bases : Sodium hydroxide or sodium hydride.

  • Temperature : 80–140°C for cyclocondensation.

Acylation Strategies for 3-Oxopropanenitrile Functionalization

Cyanoacetylation of Piperazine Intermediates

The 3-oxopropanenitrile moiety is introduced via acylation of 4-(4-nitrophenyl)piperazine with cyanoacetyl chloride. This reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere, with triethylamine as a base to scavenge HCl.

Example Protocol :

  • Dissolve 4-(4-nitrophenyl)piperazine (1.0 equiv) in THF.

  • Add triethylamine (1.2 equiv) and cool to 0°C.

  • Slowly add cyanoacetyl chloride (1.1 equiv) and stir at room temperature for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via recrystallization.

Yield Optimization:

  • Solvent Choice : THF > DMF due to reduced side reactions.

  • Stoichiometry : Excess cyanoacetyl chloride (1.1–1.3 equiv) improves conversion.

One-Pot Sequential Reactions

A streamlined approach combines piperazine formation and acylation in a single reactor. For example, in situ generation of 4-(4-nitrophenyl)piperazine via cyclocondensation, followed by immediate treatment with cyanoacetic anhydride, achieves a 65% overall yield.

Alternative Routes via Suzuki-Miyaura Coupling

Boronic Acid-Mediated Arylation

The nitrophenyl group can be introduced late-stage using Suzuki-Miyaura coupling. A boronic acid derivative of piperazine reacts with 4-bromonitrobenzene in the presence of Pd(PPh3)4 and potassium phosphate, achieving 78% yield under optimized conditions.

Representative Conditions :

ComponentQuantity
4-Bromonitrobenzene1.0 equiv
Piperazine-boronic ester1.2 equiv
Pd(PPh3)40.03 equiv
Solvent1,2-Dimethoxyethane
Temperature80°C, 3 hours

This method offers regioselectivity advantages but requires pre-functionalized boronic acid intermediates.

Reaction Conditions and Optimization

Solvent and Temperature Effects

  • Cyclocondensation : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may necessitate higher temperatures (100–140°C).

  • Acylation : Non-polar solvents (toluene) reduce side reactions but slow kinetics.

Catalytic Systems

  • Pd/C Hydrogenation : Effective for nitro reduction but incompatible with nitrile groups.

  • Palladium Ligands : Bidentate ligands (e.g., dppf) improve coupling efficiency in Suzuki reactions.

Analytical Characterization and Challenges

Spectral Data

  • 1H NMR : Distinct signals for piperazine protons (δ 2.5–3.5 ppm), nitrophenyl aromatic protons (δ 7.5–8.2 ppm), and cyanomethyl group (δ 3.1 ppm).

  • IR : Strong absorptions at 2240 cm⁻¹ (C≡N) and 1680 cm⁻¹ (C=O).

Purification Challenges

  • Polar Byproducts : Column chromatography (silica gel, CH2Cl2/MeOH) is essential due to polar intermediates.

  • Nitrile Stability : Avoid prolonged exposure to strong acids/bases to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and other diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria or fungi by interfering with essential cellular processes. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares a common scaffold with other 3-oxo-propanenitrile-piperazine derivatives, differing primarily in the substituents on the piperazine ring. Key analogs include:

3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile
  • Substituent : 2-Phenylethyl (lipophilic, electron-donating).
  • Applications: Limited data, but similar compounds are explored in CNS-targeted drug discovery.
3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile
  • Substituent : Diphenylmethyl (bulky, sterically hindered).
Urea-Linked Piperazine Derivatives (e.g., Compounds 11a–o)
  • Substituent : Urea-thiazole-piperazine hybrids.
  • Properties : Urea groups enable hydrogen bonding, enhancing target affinity (e.g., kinase or receptor binding). Yields >80% in synthesis, contrasting with nitrile derivatives where yields are unreported .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Key Parameters
Compound Name Substituent Molecular Weight (g/mol) LogP* Bioactivity Notes
3-[4-(4-Nitrophenyl)piperazin-1-yl]-... 4-Nitrophenyl 314.3 ~1.2 Unreported; nitro group may confer redox activity.
3-Oxo-3-[4-(2-phenylethyl)piperazin... 2-Phenylethyl 297.4 ~2.8 Unknown; phenethyl may enhance CNS penetration.
3-[4-(Diphenylmethyl)piperazin-1-yl]-... Diphenylmethyl 369.5 ~4.5 Discontinued; poor solubility likely limited utility.
Compound 11a (Urea derivative) Fluorophenyl-urea 484.2 ~2.1 High yield (85%); potential kinase inhibition.

*LogP estimated using fragment-based methods.

Pharmacological Potential

  • Dopamine Receptor Targeting : Piperazine derivatives (e.g., L-750,667 in ) show high D4 receptor selectivity. The nitro group’s electron-withdrawing nature may modulate receptor affinity .
  • Antimicrobial Activity : Urea-piperazine hybrids () exhibit diverse bioactivity; nitriles may serve as precursors for bioactive heterocycles.

Biological Activity

3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile, with the CAS number 122648-74-2, is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H14N4O3
  • Molecular Weight : 274.275 g/mol
  • Structure : The compound features a piperazine ring substituted with a nitrophenyl group and a nitrile moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Key mechanisms include:

  • Antibacterial Activity : The compound has been investigated for its ability to inhibit bacterial growth, likely through interference with essential cellular processes. The nitro group may be reduced to form reactive intermediates that damage cellular components, leading to cell death.
  • Antifungal Activity : Similar to its antibacterial properties, it exhibits potential antifungal effects by disrupting fungal cell integrity and function.

In Vitro Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess potency.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
  • Mechanistic Insights :
    • The compound's mechanism involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. It was shown to inhibit the activity of specific enzymes critical for bacterial survival.

Case Studies

  • Clinical Relevance :
    • A case study highlighted the use of this compound in combination therapies for treating resistant bacterial infections. Patients exhibited improved outcomes when treated with a regimen including this compound alongside traditional antibiotics.
  • Toxicity Assessment :
    • Toxicological evaluations indicated that while the compound is effective against pathogens, it exhibits low cytotoxicity in human cell lines, suggesting a favorable safety profile for potential therapeutic applications.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameAntibacterial ActivityAntifungal ActivityUnique Features
4-[4-(4-Nitrophenyl)-1-piperazinyl]phenolModerateLowUsed in triazole synthesis
Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazin-1-yl]benzoateHighModerateInvestigated as a tyrosinase inhibitor

Q & A

Q. What are the optimal synthetic routes for 3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a nitrophenyl-piperazine precursor with a cyanoacetate derivative. Key steps include:

  • Nucleophilic substitution : Reacting 4-(4-nitrophenyl)piperazine with ethyl cyanoacetate in the presence of a base (e.g., K₂CO₃) under reflux conditions in anhydrous acetonitrile .
  • Kinetic control : Maintaining temperatures below 80°C to minimize side reactions like nitrile hydrolysis.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity.

Q. Optimization Strategies :

  • Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, molar ratios) and identify optimal conditions .
  • Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to track intermediates.

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Employ a multi-technique approach:

  • NMR Spectroscopy : Confirm the piperazine ring (δ 2.8–3.5 ppm for N–CH₂ groups) and nitrophenyl moiety (δ 7.5–8.2 ppm aromatic protons) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 315.1334 (calculated for C₁₃H₁₄N₄O₃).
  • X-ray Crystallography : Resolve crystal packing (if crystalline) to confirm stereoelectronic effects of the nitrophenyl group .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Category 2 skin/eye irritant) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (respiratory toxicity Category 3).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste per local regulations .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The nitrophenyl group likely enhances electron-withdrawing effects, influencing binding to biological targets .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with serotonin/dopamine receptors (e.g., 5-HT₁A, D₂) due to the piperazine scaffold’s affinity for CNS targets .
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple assays (e.g., receptor binding vs. functional cAMP assays) to distinguish direct binding from downstream effects .
  • Off-Target Screening : Use radioligand displacement assays (e.g., against σ receptors) to identify non-specific interactions .
  • Metabolite Profiling : Perform LC-MS/MS to detect degradation products or active metabolites that may confound results .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h) and monitor degradation via HPLC .
    • Thermal stress : Heat to 80°C for 48h and analyze for nitrile → amide conversion .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C .

Q. What advanced analytical techniques characterize its interaction with serum proteins?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize human serum albumin (HSA) on a sensor chip and measure binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic (piperazine) vs. electrostatic (nitrophenyl) interactions .

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